3-[3-(4-morpholinyl)propoxy]Benzenamine
Description
3-[3-(4-Morpholinyl)propoxy]Benzenamine is an aromatic amine derivative featuring a morpholine ring connected via a propoxy linker to the meta (3-) position of an aniline group. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers moderate polarity and solubility in both aqueous and organic media. This compound (CAS: 100800-40-6, 95% purity) is utilized in pharmaceutical and materials chemistry due to its balanced physicochemical properties .
Properties
IUPAC Name |
3-(3-morpholin-4-ylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c14-12-3-1-4-13(11-12)17-8-2-5-15-6-9-16-10-7-15/h1,3-4,11H,2,5-10,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOMNCVMQMUQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(4-Morpholinyl)propoxy]Benzenamine typically involves the reaction of 3-bromoaniline with 3-(4-morpholinyl)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding quinone derivatives.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; in the presence of bases like potassium carbonate or sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzenamine or morpholine derivatives.
Scientific Research Applications
3-[3-(4-Morpholinyl)propoxy]Benzenamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3-(4-Morpholinyl)propoxy]Benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, modulating their activity. The benzenamine moiety can participate in electron-donating or withdrawing interactions, influencing the compound’s overall biological activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between 3-[3-(4-morpholinyl)propoxy]Benzenamine and related compounds:
Key Structural and Functional Differences
Amine Group Variations
- Morpholinyl : Exhibits moderate basicity (pKa ~7.5) and solubility due to the oxygen atom in the ring. Ideal for balancing hydrophilicity and lipophilicity .
- Piperazinyl : Higher basicity (pKa ~9.0 for unsubstituted piperazine) due to the secondary amine. Methyl substitution (e.g., 4-methylpiperazine) increases steric bulk and logP (~1.8 vs. ~0.5 for morpholine derivatives) .
- Dimethylamino: Tertiary amine with reduced hydrogen-bonding capacity, leading to higher logP (~2.1) and improved membrane permeability but lower aqueous solubility .
Substituent Position Effects
- 4-position (para) : Para-substituted analogs (e.g., 4-[3-(4-methylpiperazinyl)propoxy]Benzenamine) often display enhanced symmetry, influencing packing efficiency and melting points .
Functional Group Additions
- Methoxy groups : Electron-donating substituents (e.g., 4-methoxy in CAS 846023-55-0) stabilize the aromatic ring, altering reactivity in electrophilic substitution reactions .
- Fluorine atoms : Electron-withdrawing trifluoromethyl groups (e.g., in 2,3,5-trifluoro-4-morpholinyl Benzenamine) enhance metabolic stability and modulate binding affinity in biological targets .
Biological Activity
3-[3-(4-Morpholinyl)propoxy]benzenamine, also known by its chemical identifier CAS No. 925920-62-3, is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a morpholine ring and a propoxy group attached to a benzenamine backbone, suggests potential biological activities worth exploring. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The compound is believed to function through the following mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : The morpholine moiety can facilitate binding to certain receptors, influencing neurotransmitter systems and possibly exhibiting anxiolytic or antidepressant effects.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Effects : Its structure may confer antimicrobial properties, making it a candidate for further investigation in treating bacterial infections.
- Neuroprotective Effects : The ability to modulate neurotransmitter systems hints at potential applications in neurodegenerative diseases.
Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against several cancer cell lines, including breast and lung cancer. The findings indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
These results highlight the compound's potential as a lead candidate for developing novel anticancer therapies.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results were promising:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
